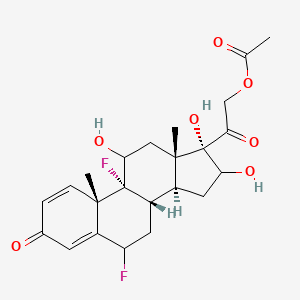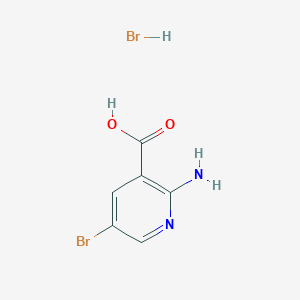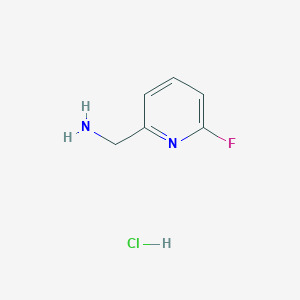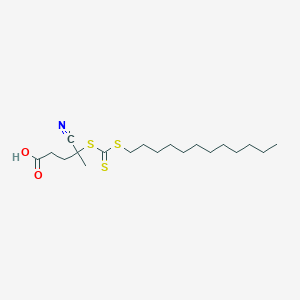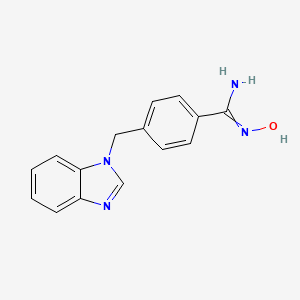
1-(4-Benzylmorpholin-2-yl)ethan-1-one
Descripción general
Descripción
“1-(4-Benzylmorpholin-2-yl)ethan-1-one” is a chemical compound with the molecular formula C13H17NO2 . It has a molecular weight of 219.28 g/mol . The compound is in powder form .
Molecular Structure Analysis
The InChI code for “1-(4-Benzylmorpholin-2-yl)ethan-1-one” is 1S/C13H17NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Benzylmorpholin-2-yl)ethan-1-one” are not fully documented. It is known that the compound is a powder . The compound’s density, boiling point, and melting point are not available .Aplicaciones Científicas De Investigación
Medical Research: Antimicrobial Agent Development
“1-(4-Benzylmorpholin-2-yl)ethan-1-one” has been explored for its potential in developing new antimicrobial agents. Studies have indicated that derivatives of this compound exhibit cytotoxic properties against human cancer cells and possess antibacterial activities, which are crucial in the fight against drug-resistant bacteria .
Material Science: Polymer Synthesis
In material science, this compound is utilized as a precursor in the synthesis of polymers. Its structural properties allow for the creation of novel polymeric materials with potential applications in biodegradable plastics, coatings, and adhesives .
Chemical Synthesis: Organic Intermediate
This compound serves as an important intermediate in organic synthesis. It is used to synthesize a variety of benzylmorpholine derivatives, which are valuable in producing pharmaceuticals and agrochemicals .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, “1-(4-Benzylmorpholin-2-yl)ethan-1-one” can be used as a standard or reference compound in chromatographic analysis techniques. This helps in the identification and quantification of similar compounds in complex mixtures .
Pharmacology: Drug Design and Discovery
Pharmacologically, it is involved in the design and discovery of new drugs. Its molecular framework is conducive to modifications that can lead to the development of new therapeutic agents with improved efficacy and safety profiles .
Biochemistry: Enzyme Inhibition Studies
Biochemically, the compound is used in enzyme inhibition studies to understand the mechanism of action of certain enzymes. This knowledge is essential for the development of enzyme inhibitors that can be used as drugs to treat various diseases .
Safety and Hazards
The safety information for “1-(4-Benzylmorpholin-2-yl)ethan-1-one” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound .
Propiedades
IUPAC Name |
1-(4-benzylmorpholin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)13-10-14(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFNBIVNYJGFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Boc-2-oxa-5-azaspiro[3.5]nonane](/img/structure/B1525697.png)
![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)
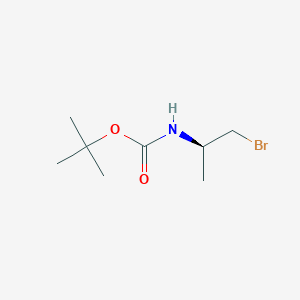
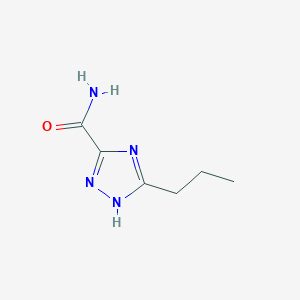

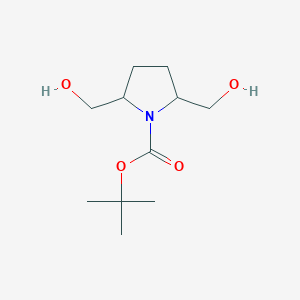
![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)
